![molecular formula C14H20N4O3 B2619482 1-(4-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone CAS No. 2034276-04-3](/img/structure/B2619482.png)
1-(4-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone
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Overview
Description
1-(4-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone, also known as ODZ-101, is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. ODZ-101 is a small molecule that binds to the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, cell survival, and neurotransmitter release.
Scientific Research Applications
Anti-Cancer Activity
Compounds containing the 1,3,4-oxadiazole ring, such as our compound of interest, are known for their anti-proliferative effects associated with various mechanisms, such as inhibition of growth factors, enzymes, kinases, and others . These compounds have been tested on cell lines of various cancers and in most cases, the most active derivatives of 1,3,4-oxadiazole exceeded the effect of reference drugs .
Inhibitors of Thymidylate Synthase
Research has shown that 1,3,4-oxadiazole derivatives can act as inhibitors of thymidylate synthase . This enzyme is an essential component for DNA synthesis, and its inhibition can lead to the prevention of cancer cell growth.
Treatment of Various Diseases
The presence of the 1,3,4-oxadiazole ring affects the physicochemical and pharmacokinetic properties of the compounds in which it is present . Structures of this type have been successfully used in the treatment of various diseases in humans and animals .
Plant Protection Agents
Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . This makes them valuable in modern agriculture.
Antimicrobial Activity
Many oxadiazole derivatives exhibit antibacterial and antiviral properties . This makes them potential candidates for the development of new antimicrobial drugs.
Analgesic and Anti-Inflammatory Properties
In addition to their antimicrobial activity, some oxadiazole derivatives also show anti-inflammatory and analgesic properties . This suggests potential applications in the treatment of pain and inflammation.
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it is plausible that this compound may interact with a variety of biological targets.
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
Given the broad spectrum of biological activities associated with 1,2,4-oxadiazoles , it is likely that this compound affects multiple pathways, leading to downstream effects such as inhibition of bacterial or viral replication.
Result of Action
Given the reported anti-bacterial, anti-viral, and anti-leishmanial activities of 1,2,4-oxadiazoles , it is likely that this compound exerts its effects by inhibiting the growth or replication of these organisms.
properties
IUPAC Name |
1-[4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-10(19)17-5-2-11(3-6-17)14(20)18-7-4-12(8-18)13-15-9-21-16-13/h9,11-12H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRPGQAIPJASEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCC(C2)C3=NOC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone |
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